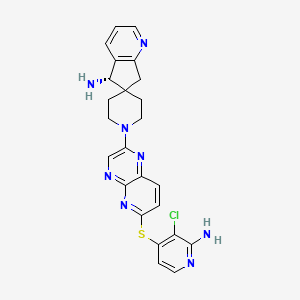
Shp2-IN-23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shp2-IN-23 is a small molecule inhibitor targeting the Src homology 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, playing a crucial role in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-23 involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of virtual screening and molecular docking to identify potential leads, followed by fragment molecular orbital calculations to predict binding affinity . The final compound is obtained through a series of chemical reactions, including condensation, cyclization, and purification steps.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using optimized reaction conditions. The process typically involves the use of high-purity reagents and solvents, controlled temperature and pressure conditions, and advanced purification techniques to ensure the final product’s quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Shp2-IN-23 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further analyzed for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the role of SHP2 in various signaling pathways.
Biology: Helps in understanding the molecular mechanisms of SHP2 in cell growth, differentiation, and migration.
Medicine: Shows promise as a therapeutic agent in cancer treatment, particularly in overcoming resistance to targeted therapies
Mécanisme D'action
Shp2-IN-23 exerts its effects by inhibiting the activity of SHP2. SHP2 is involved in several signaling pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways. By inhibiting SHP2, this compound disrupts these pathways, leading to reduced cell proliferation, migration, and survival. The compound binds to the active site of SHP2, preventing its interaction with downstream signaling molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
PF-07284892: An allosteric SHP2 inhibitor designed to overcome resistance in cancer treatment.
TNO155: Another SHP2 inhibitor used in combination with other therapies to enhance efficacy.
Compound 23: A SHP2 inhibitor developed by China Pharmaceutical University.
Uniqueness of Shp2-IN-23
This compound stands out due to its high specificity and potency in inhibiting SHP2. It has shown promising results in preclinical studies, particularly in overcoming resistance to targeted therapies in cancer treatment. Its unique binding mechanism and ability to disrupt multiple signaling pathways make it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C24H23ClN8S |
|---|---|
Poids moléculaire |
491.0 g/mol |
Nom IUPAC |
(5S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanylpyrido[2,3-b]pyrazin-2-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |
InChI |
InChI=1S/C24H23ClN8S/c25-20-17(5-9-29-22(20)27)34-19-4-3-15-23(32-19)30-13-18(31-15)33-10-6-24(7-11-33)12-16-14(21(24)26)2-1-8-28-16/h1-5,8-9,13,21H,6-7,10-12,26H2,(H2,27,29)/t21-/m1/s1 |
Clé InChI |
BWQAQACZKDLJAW-OAQYLSRUSA-N |
SMILES isomérique |
C1CN(CCC12CC3=C([C@H]2N)C=CC=N3)C4=CN=C5C(=N4)C=CC(=N5)SC6=C(C(=NC=C6)N)Cl |
SMILES canonique |
C1CN(CCC12CC3=C(C2N)C=CC=N3)C4=CN=C5C(=N4)C=CC(=N5)SC6=C(C(=NC=C6)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


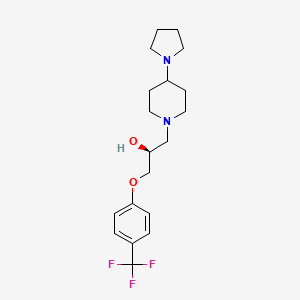
![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)
![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)
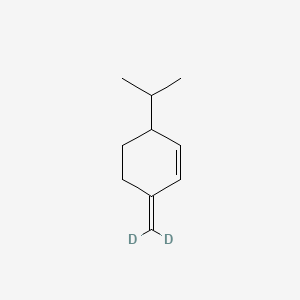
![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)
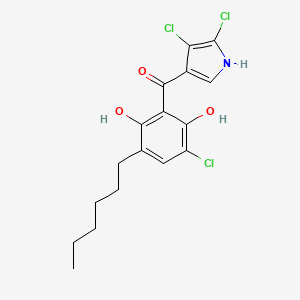

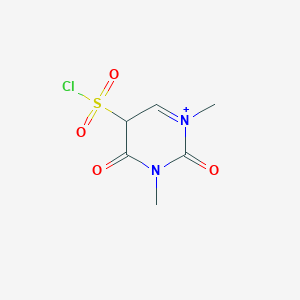
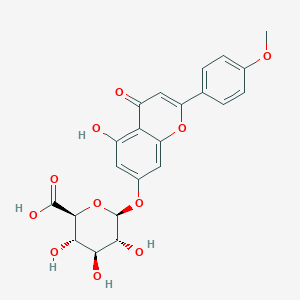
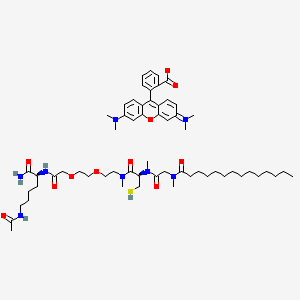
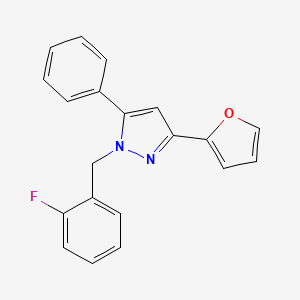
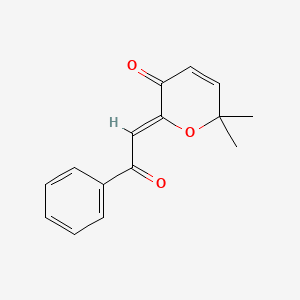
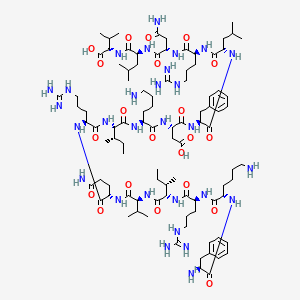
![N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B12372227.png)
